1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene
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Overview
Description
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloro group, a nitroso group, and a methoxy group attached to a benzene ring, making it a compound of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The chloro and methoxy groups contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene
- 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-ethylbenzene
Uniqueness
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and potential applications. This structural variation can lead to differences in biological activity and industrial utility compared to similar compounds.
Properties
CAS No. |
58876-93-0 |
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Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-(3-chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,13)11(14-15)8-17-10-6-4-9(16-3)5-7-10/h4-7,11H,8H2,1-3H3 |
InChI Key |
YAOWGCFIHAJUST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=CC=C(C=C1)OC)N=O)Cl |
Origin of Product |
United States |
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